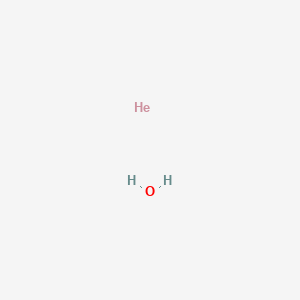
Helium-water
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The helium-water compound is a fascinating subject of study due to its unique properties and potential applications. Helium, a noble gas, is known for its inertness and low reactivity, while water is a ubiquitous solvent with a wide range of chemical and physical properties. The combination of these two substances under specific conditions can lead to the formation of unique compounds with intriguing characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The formation of helium-water compounds typically requires high-pressure conditions. Under normal conditions, helium does not react with water. at pressures above 2 gigapascals (GPa), helium can form stable compounds with water, such as helium hydrate. These conditions can be achieved using diamond anvil cells or other high-pressure apparatuses .
Industrial Production Methods: Currently, there are no large-scale industrial methods for producing this compound compounds due to the extreme conditions required for their formation. Research is primarily conducted in laboratory settings using specialized equipment to achieve the necessary high pressures.
Análisis De Reacciones Químicas
Types of Reactions: Helium-water compounds do not undergo typical chemical reactions such as oxidation, reduction, or substitution due to the inert nature of helium. The formation of these compounds is primarily driven by physical interactions under high pressure rather than chemical reactivity .
Common Reagents and Conditions: The primary reagent for forming this compound compounds is water, with helium being introduced under high-pressure conditions. No additional reagents are typically required.
Major Products: The major product of the reaction between helium and water under high pressure is helium hydrate, a crystalline structure where helium atoms are trapped within the lattice of water molecules .
Aplicaciones Científicas De Investigación
High-Pressure Physics: Studying this compound compounds helps researchers understand the behavior of materials under extreme conditions, which can have implications for planetary science and materials science.
Superionic States: Recent studies have shown that this compound compounds can exhibit multiple superionic states, where hydrogen and helium atoms become mobile while oxygen atoms remain fixed.
Mecanismo De Acción
The mechanism by which helium-water compounds exert their effects is primarily physical rather than chemical. Under high pressure, helium atoms are forced into the lattice structure of water, creating a stable compound. The unique properties of helium, such as its low polarizability and high ionization energy, contribute to the stability of these compounds under extreme conditions .
Comparación Con Compuestos Similares
Helium Clathrates: These are compounds where helium atoms are trapped within the cavities of a host lattice, such as ice.
Noble Gas Hydrates: Other noble gases, such as neon and argon, can also form hydrates under high pressure.
Uniqueness: Helium-water compounds are unique due to the combination of helium’s inertness and the versatility of water as a solvent. The ability to form stable compounds under high pressure without chemical reactivity sets this compound compounds apart from other noble gas hydrates .
Propiedades
Número CAS |
151901-89-2 |
|---|---|
Fórmula molecular |
H2HeO |
Peso molecular |
22.018 g/mol |
Nombre IUPAC |
helium;hydrate |
InChI |
InChI=1S/He.H2O/h;1H2 |
Clave InChI |
JMBPWMGVERNEJY-UHFFFAOYSA-N |
SMILES canónico |
[He].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



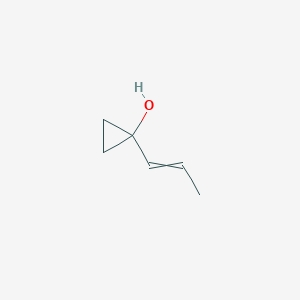

![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)
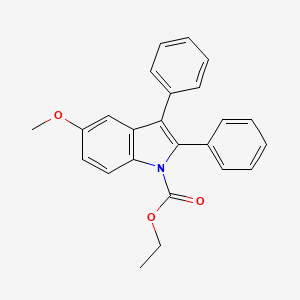
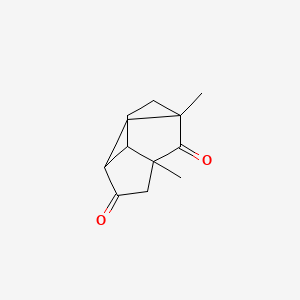



![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)

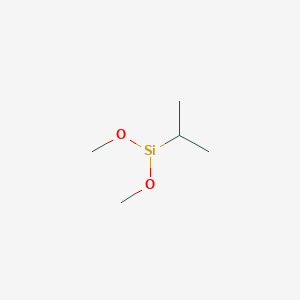
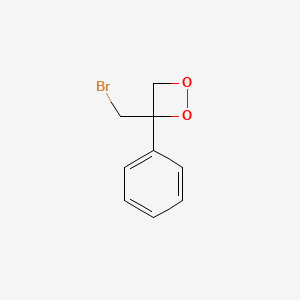
dimethyl-](/img/structure/B14278263.png)
